1-(4-chlorophenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(4-CHLOROPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pentyl Group: Alkylation reactions using pentyl halides in the presence of a base.
Formation of the Pyrrolidin-2-One Ring: This step might involve the reaction of the intermediate with a suitable reagent to form the pyrrolidinone ring.
Chlorination: Introduction of the chlorine atom on the phenyl ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including potential antimicrobial or anticancer activities.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
- 1-(4-Chlorophenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
Uniqueness
The uniqueness of 1-(4-CHLOROPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds. These differences could be exploited for developing new drugs or materials with unique properties.
Properties
Molecular Formula |
C22H24ClN3O |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H24ClN3O/c1-2-3-6-13-25-20-8-5-4-7-19(20)24-22(25)16-14-21(27)26(15-16)18-11-9-17(23)10-12-18/h4-5,7-12,16H,2-3,6,13-15H2,1H3 |
InChI Key |
SPOIKPATRPJVFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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